Alopecurone A

Description

Contextualization of Flavonostilbenes in Chemical Biology

Flavonostilbenes are a unique class of natural products characterized by a chemical structure that merges a flavonoid and a stilbene (B7821643) moiety. biocrick.com They represent a point of biochemical convergence, biosynthetically originating from the combination of common plant secondary metabolites like naringenin (B18129) (a flavanone) and resveratrol (B1683913) (a stilbene). acs.orgnih.gov This structural hybridization results in a densely substituted and complex molecular architecture, presenting significant challenges for chemical synthesis. acs.orgnih.gov

In the realm of chemical biology, flavonostilbenes are investigated for their diverse and potent biological activities. For example, some flavonostilbenes have been identified as potential activators of Sirtuin 1 (SIRT1), a protein implicated in aging processes, suggesting their potential as anti-aging agents. nih.gov The unique combination of two well-known pharmacophores (flavonoid and stilbene) in a single molecule makes flavonostilbenes an intriguing subject for structure-activity relationship (SAR) studies, aiming to understand how their distinct structural features contribute to their biological effects. acs.org The exploration of flavonostilbenes like Alopecurone A and its relatives provides valuable insights into novel molecular frameworks for drug discovery.

Significance of Natural Products from Sophora Species in Research

The genus Sophora, belonging to the Fabaceae family, is a prolific source of structurally diverse and biologically active secondary metabolites. nih.govnih.gov With a long history of use in traditional Chinese medicine for treating ailments like fever, inflammation, and skin diseases, species such as Sophora flavescens and Sophora alopecuroides have become a focal point for modern phytochemical and pharmacological research. researchgate.netfrontiersin.orgresearchgate.netscielo.br

The primary medicinal components isolated from Sophora species are alkaloids and flavonoids. researchgate.netscielo.br Among these, prenylated flavonoids are a particularly unique and significant group, known to exhibit enhanced biological activities compared to their non-prenylated counterparts due to increased lipophilicity and better interaction with biological membranes. worldscientific.comtandfonline.comtandfonline.com Scientific investigations have demonstrated that extracts and isolated compounds from Sophora possess a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. nih.govnih.govscielo.br

Specifically, the roots of Sophora alopecuroides and Sophora pachycarpa are known sources of the alopecurone family of compounds, including this compound. researchgate.netacs.org The consistent discovery of potent bioactive molecules from this genus underscores its importance as a valuable resource in natural product research for identifying novel drug leads. nih.govscielo.br

Research Trajectories and Academic Importance of this compound

The academic importance of this compound stems from its significant and varied biological activities, which have set several research trajectories in motion. A primary focus has been on its potent antimicrobial and anticancer properties.

Key Research Findings on this compound:

| Research Area | Findings | Source Organism(s) |

| Antimicrobial Activity | Exhibits strong inhibitory action against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to some antibiotics (3.13-6.25 µg/ml). biocrick.comacs.org | Sophora alopecuroides biocrick.comacs.org |

| Anticancer Activity | Demonstrates significant cytotoxic effects against human cancer cell lines, including prostate (DU145) and breast (MCF-7) cancer cells. researchgate.netbiocrick.com | Sophora pachycarpa researchgate.netbiocrick.com |

| MDR Reversal | Acts as a potent inhibitor of Multidrug Resistance-Associated Protein 1 (MRP1), a key protein in cancer cell drug resistance. It has been shown to increase the accumulation of chemotherapy drugs like doxorubicin (B1662922) in resistant cells and decrease MRP1 mRNA levels. biocrick.comfigshare.com | Sophora alopecuroides figshare.com |

A significant trajectory in the study of this compound and its relatives, such as Alopecurone C, is the pursuit of their total chemical synthesis. acs.orgresearchgate.netdigitellinc.com This research is driven by several factors: the low isolation yields from natural sources, the dwindling supply of the source plants like S. alopecuroides, and the need for larger quantities of the compounds for extensive biological evaluation. acs.org Successful synthetic routes would not only provide access to the natural products themselves but also enable the creation of analogues for detailed structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective therapeutic agents. acs.orgnih.gov The complex, densely functionalized tricyclic core of the alopecurones presents a formidable synthetic challenge, making it a compelling target for showcasing novel synthetic methodologies. acs.orgescholarship.orgresearchgate.net

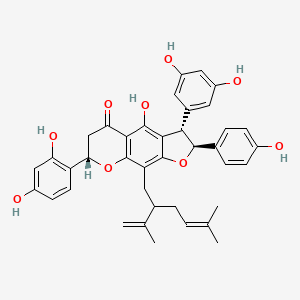

Structure

3D Structure

Properties

Molecular Formula |

C39H38O9 |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

(2S,3S,7S)-7-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-9-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)15-29-38-34(31(45)18-32(47-38)28-12-11-25(41)17-30(28)44)36(46)35-33(23-13-26(42)16-27(43)14-23)37(48-39(29)35)21-7-9-24(40)10-8-21/h5,7-14,16-17,22,32-33,37,40-44,46H,3,6,15,18H2,1-2,4H3/t22?,32-,33-,37+/m0/s1 |

InChI Key |

UVQKYQGWGMUDAI-GCOCXCTMSA-N |

Isomeric SMILES |

CC(=CCC(CC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O)[C@@H]([C@H](O2)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C(=C)C)C |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C(C(O2)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C(=C)C)C |

Synonyms |

alopecurone A |

Origin of Product |

United States |

Discovery, Isolation Methodologies, and Advanced Structural Elucidation

Historical Context of Alopecurone A Discovery

This compound was first reported in 1995 by Iinuma and colleagues. google.comcapes.gov.br It was isolated as one of six novel flavonostilbenes from the roots of Sophora alopecuroides L., a plant used in traditional Chinese medicine known as "Ku Gan Cao". google.comcapes.gov.br The discovery established a new class of natural products, the flavonostilbenes, which are characterized by the condensation of a flavanone (B1672756) and a hydroxystilbene. capes.gov.brbiocrick.com Specifically, the structure of this compound was identified as being composed of a sophoraflavanone G moiety condensed with a resveratrol (B1683913) unit. capes.gov.br Subsequent studies have also identified this compound in other plants of the same genus, such as Sophora pachycarpa. researchgate.netnih.gov

Isolation Techniques from Natural Sources

The isolation of this compound is a multi-step process involving precise extraction and chromatographic purification protocols.

Extraction Protocols and Optimization

The initial step in isolating this compound involves extracting the compound from the plant material, typically the roots. Researchers have employed several solvent-based extraction methods.

Solvent Extraction: An early method involved the extraction of pulverized roots of Sophora alopecuroides with acetone, followed by filtration and concentration of the filtrate. google.com Other protocols have utilized a methanol-dichloromethane (1:1) mixture or maceration with methanol (B129727) at room temperature, particularly for extraction from Sophora pachycarpa roots. nih.govnih.gov

Advanced Extraction Techniques: While traditional methods are effective, modern extraction techniques like Accelerated Solvent Extraction (ASE), Soxhlet, and ultrasonic extraction offer potential for improved efficiency, reduced solvent consumption, and shorter extraction times. epa.govfrim.gov.my The choice of solvent is critical and must be optimized for the target analyte; the analyst must demonstrate adequate performance for the chosen solvent system. epa.gov The general procedure concludes with concentrating the crude extract, often under vacuum at controlled temperatures (e.g., below 60°C), to remove the solvent before purification. google.com

Chromatographic Separation Methodologies

Following extraction, the crude mixture undergoes several stages of chromatographic separation to isolate this compound in high purity.

Column Chromatography: The concentrated extract is commonly first subjected to silica (B1680970) gel column chromatography. google.comnih.gov Gradient elution systems, such as chloroform-methanol or petroleum ether-ethyl acetate (B1210297) followed by ethyl acetate-methanol, are used to separate the components based on their polarity. google.comnih.gov

High-Speed Counter-Current Chromatography (HSCCC): A highly efficient liquid-liquid partition chromatography technique, HSCCC has been successfully applied for the preparative isolation of this compound. biocrick.comnih.gov A novel strategy combining HSCCC with an online storage recycling elution (OSR-CCC) technique was developed for the rapid separation of dihydroflavonoids from S. alopecuroides extract. nih.gov This method utilized a biphasic solvent system of n-hexane/ethyl acetate/methanol/water (9:6:6:8, v/v/v/v), enabling the isolation of 35.0 mg of this compound from a 200 mg sample of crude extract with a purity exceeding 95%. biocrick.comnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-Phase HPLC (RP-HPLC) is a crucial tool for the final purification and analysis of this compound, often used after initial fractionation by other chromatographic methods. biocrick.comnih.gov

The table below summarizes the chromatographic techniques used for the isolation and purification of this compound.

| Technique | Stationary Phase/Support | Mobile Phase / Eluent System | Purpose | Reference(s) |

| Silica Gel Column Chromatography | Silica Gel | Chloroform-Methanol or Petroleum ether-EtOAc / EtOAc-MeOH gradients | Initial Fractionation | google.com, nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid (no solid support) | n-hexane/ethyl acetate/methanol/water (9:6:6:8, v/v/v/v) | Preparative Isolation | biocrick.com, nih.gov |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 | Varies (e.g., Acetonitrile/Water gradients) | Final Purification / Analysis | biocrick.com, nih.gov |

| Preparative Thin Layer Chromatography (PTLC) | Silica Gel | Varies | Purification | tandfonline.com |

Sophisticated Spectroscopic and Analytical Approaches for Structural Confirmation

The definitive structure of this compound was established through the combined application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Assignments

NMR spectroscopy has been indispensable for elucidating the complex three-dimensional structure of this compound. biocrick.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are necessary to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the types and number of protons and their immediate chemical environment, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. biocrick.comresearchgate.netnih.gov

2D NMR (COSY, HSQC, HMBC): More complex 2D NMR experiments are required to piece together the flavonostilbene skeleton. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments. tandfonline.com

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is frequently used during the isolation process to identify fractions containing the target compound by its mass-to-charge ratio. biocrick.comnih.gov

High-Resolution Mass Spectrometry (HRMS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. mdpi.com For this compound, the molecular formula has been confirmed as C₃₉H₃₈O₉. nih.gov

Key identification data for this compound are presented in the table below.

| Identifier | Data | Reference(s) |

| Molecular Formula | C₃₉H₃₈O₉ | nih.gov |

| Molecular Weight | 650.7 g/mol | nih.gov |

| Monoisotopic Mass | 650.25158279 Da | nih.gov |

| IUPAC Name | (2S,3S,7S)-7-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-9-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one | nih.gov |

| CAS Number | 162558-89-6 | nih.gov |

Chiroptical Spectroscopy (CD/ORD) in Stereochemical Analysis

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive technique for investigating the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of left and right circularly polarized light with a chiral compound, providing crucial information about its absolute configuration and conformation.

For flavonostilbenes such as the alopecurones, Electronic Circular Dichroism (ECD) is particularly informative. The ECD spectrum arises from the differential absorption of left and right circularly polarized light by the molecule's chromophores. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of the molecule's spatial arrangement.

In the study of novel alopecurones, such as alopecurones J and P, researchers have successfully determined their absolute configurations by comparing experimentally measured ECD spectra with those generated through time-dependent density functional theory (TDDFT) calculations for all possible stereoisomers. biocrick.com This combination of experimental data and theoretical modeling provides a robust method for assigning the absolute stereochemistry of complex natural products. biocrick.com While specific CD/ORD data for this compound is not extensively detailed in available literature, the established methodology for its analogs provides a clear precedent for how its stereochemistry would be unequivocally determined. The analysis of the parent naringenin (B18129) structure, a building block of this compound, has also been successfully performed using a combination of experimental and computational ECD, further solidifying the utility of this approach.

The characteristic Cotton effects observed in the ECD spectra of flavanones, a core structural motif in this compound, are directly related to the stereochemistry at the C-2 position. The sign and intensity of these effects provide direct evidence for the absolute configuration of this chiral center.

Table 1: Chiroptical Data for Naringenin Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| (S)-Naringenin | ~330 | Negative Cotton Effect |

| ~290 | Positive Cotton Effect | |

| (R)-Naringenin | ~330 | Positive Cotton Effect |

| ~290 | Negative Cotton Effect | |

| Note: The table presents generalized data based on typical ECD spectra of naringenin enantiomers. Precise values can vary based on solvent and experimental conditions. |

X-ray Crystallography for Definitive Structural Determination

While spectroscopic methods provide invaluable data on stereochemistry, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise spatial coordinates of each atom.

For complex natural products, obtaining crystals suitable for X-ray diffraction can be a significant challenge. However, when successful, the data provides an unparalleled level of structural detail, including bond lengths, bond angles, and the absolute configuration of all stereocenters.

In the context of the alopecurone family, the absolute and relative stereochemistry of the tricyclic core of Alopecurone C has been unequivocally confirmed through single-crystal X-ray crystallography. tandfonline.comacs.orgmdpi.comsemanticscholar.orgmdpi.comchemrxiv.org This analysis provides a solid structural framework for this class of compounds.

Although a specific X-ray crystal structure for this compound has not been reported in the reviewed scientific literature, the successful application of this technique to its close analog, Alopecurone C, demonstrates its critical role in the definitive structural elucidation of flavonostilbenes. The crystallographic data for Alopecurone C serves as a crucial reference point for confirming the structural assignments of other members of the alopecurone family, including this compound, which was first isolated and identified by Iinuma et al. in 1995. google.com

Biosynthetic Pathways and Precursor Chemistry

Proposed Biosynthetic Routes to Alopecurone A

The fundamental structure of this compound is derived from two primary precursors: the flavanone (B1672756) naringenin (B18129) and the stilbenoid resveratrol (B1683913). acs.orgresearchgate.net The proposed biosynthetic route culminates in a key cyclization event where these two molecules are joined. Specifically, it is suggested that the formation of the alopecurone family of compounds occurs through a regioselective ring formation between the vinyl group of a resveratrol moiety and the naringenin core, specifically involving the O7 and C6 positions of the naringenin A-ring. acs.orgresearchgate.net This coupling reaction forms the characteristic dihydrofuran ring that links the two precursor molecules. Following this core assembly, further modifications, such as prenylation, are necessary to yield the final this compound structure. mdpi.comrsc.org

Additionally, studies have noted that this compound can exist in a dynamic equilibrium with its diastereoisomers, Alopecurones H, I, and K, through a non-enzymatic Wessely-Moser type rearrangement in solution. scirp.org This suggests that the final form of the molecule found in nature may be influenced by both enzymatic control and inherent chemical stability.

Involvement of the Shikimic Acid Pathway in Precursor Formation (e.g., Resveratrol, Naringenin)

The biosynthesis of both resveratrol and naringenin originates from the shikimic acid pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. sci-hub.seuzh.ch This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismic acid. sci-hub.senih.gov Chorismate is the final product of the shikimate pathway and serves as a critical branch-point intermediate. nih.gov

From chorismate, the pathway proceeds to synthesize the aromatic amino acids L-phenylalanine and L-tyrosine. uzh.chnih.gov These amino acids are the entry point into the phenylpropanoid pathway. Within the phenylpropanoid pathway, L-phenylalanine is converted by a series of enzymes into p-coumaroyl-CoA, a key intermediate. scirp.orgnih.gov This molecule stands at another crucial metabolic fork, leading to the biosynthesis of a vast array of phenolic compounds, including both flavonoids like naringenin and stilbenoids like resveratrol. researchgate.netscirp.orgnih.gov Therefore, the shikimic acid pathway is fundamental, providing the essential aromatic building blocks required for the subsequent assembly of this compound's precursors.

Enzymatic Transformations and Key Biosynthetic Intermediates

The journey from primary metabolites to this compound is orchestrated by a series of specific enzymatic reactions. The key intermediates and the enzymes that catalyze their formation are outlined below.

Key Upstream Enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid. scirp.org

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid. scirp.orgnih.gov

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A to produce the key intermediate, p-coumaroyl-CoA. scirp.orgnih.gov

Biosynthesis of Naringenin:

Chalcone (B49325) synthase (CHS): This is the gateway enzyme for flavonoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to form naringenin chalcone. scirp.orgnih.gov

Chalcone isomerase (CHI): This enzyme facilitates the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin, the flavanone precursor of this compound. researchgate.net

Biosynthesis of Resveratrol:

Stilbene (B7821643) synthase (STS): This enzyme competes with CHS for the same substrates. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol. scirp.org

Final Assembly and Modification:

Oxidative Cyclization Enzyme: The specific enzyme that catalyzes the coupling of resveratrol and naringenin to form the core of this compound has not been definitively identified. However, such reactions in natural product biosynthesis are often catalyzed by cytochrome P450 monooxygenases or peroxidases, which are known for their ability to perform complex oxidative transformations. rsc.orgnih.govnih.gov

Prenyltransferase: this compound contains a prenyl group, indicating that a prenyltransferase enzyme is involved in the later stages of its biosynthesis. mdpi.comrsc.org These enzymes catalyze the attachment of a prenyl moiety (derived from the mevalonate (B85504) or MEP pathways) to the flavonoid scaffold. mdpi.com

The biosynthetic pathway is a highly regulated network where the allocation of p-coumaroyl-CoA between CHS and STS is a critical control point determining the relative production of flavonoids and stilbenoids. scirp.org

Regioselective and Stereoselective Biocatalytic Mechanisms

The biosynthesis of this compound is a testament to the precision of enzymatic catalysis, exhibiting high levels of both regioselectivity and stereoselectivity. mdpi.com

Regioselectivity: The proposed formation of the alopecurone skeleton involves a highly specific [4+2] cycloaddition (Diels-Alder type) or Michael addition reaction. The enzymatic control of this step ensures that the bond formation occurs specifically between the C6 of the naringenin A-ring and the vinyl group of resveratrol, with the oxygen at C7 forming the dihydrofuran ring. acs.orgresearchgate.net This regioselectivity prevents the formation of other possible isomers that could arise from cyclization at different positions (e.g., C8/O7). acs.orgresearchgate.net Enzymes achieve this by precisely orienting the two substrate molecules within the active site, facilitating the reaction at a specific location. nih.gov

Stereoselectivity: The structure of this compound contains multiple chiral centers. The formation of these centers is under strict stereochemical control by the biosynthetic enzymes. For example, the naringenin precursor is produced as the (2S)-enantiomer due to the action of chalcone isomerase. researchgate.net The subsequent cyclization reaction that joins resveratrol and naringenin must also be stereoselective to establish the correct relative and absolute stereochemistry of the final product. While the exact mechanisms are not fully elucidated for this compound, in the biosynthesis of other complex natural products, specialized enzymes and even "dirigent proteins" are known to guide the stereochemical outcome of radical coupling or cyclization reactions. acs.org Synthetic attempts to create the core of related alopecurones have underscored the difficulty of achieving the correct stereoisomer without biocatalytic or highly sophisticated chiral catalysts, highlighting the efficiency and specificity of the natural enzymatic process. acs.orgnih.gov

Advanced Synthetic Strategies and Methodological Innovations

Challenges in Total Synthesis of Complex Flavonostilbenoids

The total synthesis of complex flavonostilbenoids like Alopecurone A is a demanding task due to their inherent structural complexity. consensus.app These molecules often contain numerous stereogenic centers, fused ring systems, and a high density of functional groups, which require precise stereocontrol throughout the synthetic sequence. consensus.appox.ac.uk A primary obstacle is the construction of the core 2,3-dihydrobenzofuran (B1216630) skeleton, a key structural motif present in many biologically active natural products. sioc-journal.cnmdpi.comcnr.it The formation of this ring system with the correct relative and absolute stereochemistry is a significant synthetic challenge.

One of the major difficulties lies in the creation of quaternary carbon stereocenters, which are sterically hindered and make stereoselective bond formation difficult to control. consensus.app Furthermore, designing a synthetic route that effectively balances the assembly of the complex molecular backbone with the timely introduction of various functional groups is a critical consideration. consensus.app In the context of this compound, the synthesis is further complicated by the need to control the stereochemistry at three contiguous centers in the dihydrobenzofuran core, a feature that has prompted the development of innovative synthetic strategies. escholarship.org Attempts to synthesize related structures have highlighted issues such as the difficulty in late-stage functionalization of the electron-rich aromatic rings and potential racemization under certain reaction conditions. escholarship.orgacs.org

Modern Approaches to the Assembly of the Alopecurone Core Structure

To address the challenges posed by the synthesis of this compound and its analogues, researchers have turned to a variety of modern synthetic methods. These approaches focus on achieving high levels of stereoselectivity and efficiency in the construction of the critical dihydrobenzofuran core.

Asymmetric Synthetic Methodologies

Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. ox.ac.uk For instance, the synthesis of the flavanone (B1672756) portion of the molecule with a chiral catalyst is a critical step that has proven to be challenging. acs.orgresearchgate.net The electron-rich nature of the precursor phenol, combined with steric hindrance from an adjacent substituent, can render many existing catalysts ineffective. acs.org

Researchers have explored various asymmetric strategies, including the use of chiral spirocyclic pyrrolidine (B122466) (oxazoline) complexes with copper(II) for asymmetric [3+2] cycloaddition reactions to form dihydrobenzofuran rings. rsc.org Another approach involves hydrogen bond-mediated aglycone delivery (HAD), which has shown promise in achieving α-directing stereocontrol in glycosylation reactions, a concept that can be adapted to control stereochemistry in the formation of similar heterocyclic systems. mdpi.com The development of stereocontrolled methods, such as those based on lithiation/borylation, allows for the synthesis of acyclic motifs with full control over relative and absolute stereochemistry, which can then be cyclized to form the desired heterocyclic core. nih.gov

Catalytic Reactions in Stereoselective Construction (e.g., C-H Insertion)

Modern catalytic reactions have become indispensable tools in the synthesis of complex molecules like this compound. Transition metal-catalyzed reactions, in particular, offer powerful ways to form key C-C and C-O bonds with high selectivity. rsc.org A particularly notable strategy is the use of dirhodium(II)-catalyzed intramolecular C-H insertion of donor/donor carbenes. escholarship.orgescholarship.org This method has been successfully employed to construct the benzodihydrofuran core of Alopecurone C, a related natural product. escholarship.orgescholarship.org

One of the significant achievements in this area was a large-scale asymmetric C-H insertion reaction using a very low catalyst loading (0.1 mol%), which proceeded with excellent selectivity. escholarship.orgescholarship.org This reaction demonstrates the power of modern catalysis to create complex, stereochemically dense structures efficiently. However, challenges remain, as demonstrated by the difficulties encountered in subsequent late-stage sp² C-H functionalization attempts, which were necessary to complete the synthesis. escholarship.org The development of photoredox catalytic protocols also presents new avenues for constructing dihydrobenzofuran ring systems under mild conditions. rsc.org

Strategic Disconnections and Retrosynthetic Analysis

The planning of a total synthesis relies heavily on a sound retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For this compound, a key disconnection involves breaking apart the tricyclic core to reveal more manageable synthetic precursors.

Exploration of Derivatization for Synthetic Analogues

The development of synthetic routes to the core structure of this compound opens up the possibility of creating a wide range of synthetic analogues. escholarship.org By modifying the functional groups on the aromatic rings or altering the substituents on the heterocyclic core, chemists can generate a library of related compounds. These analogues are invaluable for structure-activity relationship (SAR) studies, which aim to understand how specific structural features of the molecule contribute to its biological activity. escholarship.orghilarispublisher.com

The synthetic strategies developed for the total synthesis of Alopecurone C, for example, collectively provide the means to modify nearly all functional groups of the molecule. escholarship.org This flexibility is crucial for medicinal chemistry efforts, as it allows for the systematic optimization of properties like potency, selectivity, and metabolic stability. hilarispublisher.com The ability to synthesize deoxy analogues and other derivatives provides essential tools for probing the biological mechanisms of these complex flavonostilbenoids. researchgate.net

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Validation Approaches

The initial steps in understanding a compound's mechanism of action involve identifying its direct molecular partners within the cell. For Alopecurone A, a combination of screening and computational methods has provided early insights into its potential targets.

Currently, there is a lack of published research utilizing specific proteomics-based target deconvolution techniques, such as affinity chromatography coupled with mass spectrometry, to globally identify the protein targets of this compound.

Phenotypic screening has been a valuable approach in narrowing down the biological processes affected by this compound. This method involves observing the compound's effects on whole cells or organisms to infer its mechanism.

Anticancer Activity: Phenotypic assays have demonstrated that this compound possesses cytotoxic effects against various human cancer cell lines. researchgate.net Studies have reported its activity against HeLa (cervical cancer), MCF-7 (breast cancer), and DU145 (prostate cancer) cells. researchgate.netresearchgate.net This cytotoxicity suggests that this compound interacts with molecular targets essential for cancer cell survival and proliferation.

Tyrosinase Inhibition: this compound has been identified as an inhibitor of tyrosinase, the key enzyme responsible for melanin (B1238610) production. google.com This discovery stemmed from screening for skin-lightening agents and positions tyrosinase as a direct molecular target.

Computational methods, particularly molecular docking, have been employed to predict and rationalize the interaction of this compound with various protein targets at a molecular level. These in silico studies provide hypotheses for experimental validation.

P-glycoprotein (P-gp) Interaction: Molecular docking studies have explored the potential of this compound to interact with P-glycoprotein, a membrane transporter associated with multidrug resistance in cancer. ymerdigital.com The docking scores from these simulations help to predict the binding affinity. ymerdigital.com

Dengue Virus NS2B/NS3 Protease: In the search for antiviral agents, this compound was computationally screened against the dengue virus NS2B/NS3 protease, an enzyme crucial for viral replication. pjps.pk Docking studies predicted a potential binding interaction, suggesting a possible antiviral mechanism. pjps.pk

Interactive Data Table: In Silico Docking Scores for this compound with Protein Targets

| Target Protein | Organism/Virus | Docking Score (MolDock Score) | Rerank Score | H-Bond Score | Reference |

| P-glycoprotein (P-gp) | Homo sapiens | -64.3409 | -55.7061 | -1.8177 | ymerdigital.com |

Note: The scores represent predicted binding affinities from computational models, with more negative values generally indicating stronger predicted binding.

Chemical Genetics and Phenotypic Screening in Target Identification

Cellular and Subcellular Mechanisms of Action

Following target identification, research has focused on how the interaction of this compound with its targets translates into changes in cellular signaling and gene regulation.

This compound has been shown to interfere with key inflammatory signaling pathways.

NF-κB Pathway: Research indicates that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB). pageplace.de NF-κB is a pivotal transcription factor that controls the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting its activation, this compound can suppress downstream inflammatory processes. pageplace.dechemfaces.com Other related compounds from the Sophora genus have also been shown to modulate the NF-κB pathway. researchgate.netresearchgate.net

PI3K/Akt Pathway: While direct studies on this compound's effect on the PI3K/Akt pathway are limited, research on other flavonoids from Sophora alopecuroides has demonstrated modulation of this critical cell survival and proliferation pathway. researchgate.netresearchgate.net Given the structural similarity, investigating this compound's role in this pathway is a logical next step. Extracts from berries rich in polyphenols, a class to which this compound belongs, have been shown to activate the PI3K/Akt pathway in endothelial cells. chemfaces.com

The modulation of signaling pathways by this compound ultimately leads to changes in the expression and function of various genes and proteins.

Regulation of NF-κB Target Genes: As a direct consequence of its inhibitory effect on NF-κB activation, this compound suppresses the expression of NF-κB's target genes. pageplace.de This includes genes for pro-inflammatory cytokines and other mediators of inflammation.

Modulation of Multidrug Resistance-Associated Protein 1 (MRP1): this compound is considered a therapeutic reversal agent against multidrug resistance-associated protein 1 (MRP1, also known as ABCC1). nih.gov It has been shown to have an inhibitory activity on MRP1 and can dramatically increase the intracellular accumulation of MRP1 substrates, such as doxorubicin (B1662922), in resistant cancer cells. researchgate.netnih.gov Furthermore, quantitative PCR analysis has revealed that it can affect the MRP1 mRNA level in cancer cells. researchgate.net

Regulation of Apoptotic Proteins: The cytotoxic effects observed in cancer cells imply that this compound may regulate proteins involved in apoptosis (programmed cell death). For instance, related compounds have been shown to modulate the expression of proteins in the Bcl-2 family, such as Bax and Bcl-2, which are critical regulators of the mitochondrial apoptotic pathway. targetmol.com

Receptor Binding and Enzyme Inhibition Studies

This compound has been the subject of studies to determine its interaction with specific cellular receptors and its ability to inhibit enzyme activity. Research has indicated that certain flavonostilbenes, the class of compounds to which this compound belongs, exhibit inhibitory effects on protein tyrosine phosphatase 1B (PTP1B). researchgate.netnih.gov PTP1B is a key negative regulator in insulin (B600854) signaling pathways, making it a therapeutic target for type 2 diabetes. nih.govmdpi.com While direct binding studies on this compound to specific receptors are not extensively detailed in the available literature, its activity in cellular systems suggests interactions with signaling pathways that are often initiated at the receptor level.

In terms of enzyme inhibition, this compound has demonstrated notable activity. One of the key findings is its inhibitory potential against PTP1B. researchgate.net Additionally, related compounds from the same plant source have been shown to inhibit other enzymes. For instance, alopecurone J, another flavonostilbene, has been identified as a potent inhibitor of histone deacetylases (HDACs), which are crucial in the epigenetic regulation of gene expression. brieflands.comnih.gov This suggests that this compound may also possess inhibitory activity against a range of enzymes, a characteristic that warrants further investigation.

Table 1: Receptor Binding and Enzyme Inhibition Studies of this compound and Related Compounds

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | researchgate.net |

| Alopecurone J | Histone Deacetylases (HDACs) | Potent Inhibition (IC50 = 0.08−3.85 μM) | brieflands.comnih.gov |

Pathophysiological Process Modulation in Model Systems (Preclinical Focus)

Anti-inflammatory Pathways and Immunomodulation in In Vitro Models

This compound has demonstrated the ability to modulate inflammatory pathways in in vitro models. The anti-inflammatory effects of related compounds have been observed in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation. tcsedsystem.edubiomolther.orgjpionline.orgnih.govresearchgate.net In these models, the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is often measured. biomolther.orgjpionline.orgsinacellco.com

The mechanism of immunomodulation by compounds structurally similar to this compound involves the inhibition of key signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response, and their inhibition leads to a decrease in the production of inflammatory molecules. researchgate.netmdpi.com While direct evidence for this compound's effect on these specific pathways is still emerging, the observed anti-inflammatory activity of related compounds strongly suggests a similar mechanism of action. mdpi.commdpi.com

Table 2: Anti-inflammatory and Immunomodulatory Effects in In Vitro Models

| Model System | Effect | Mediators/Pathways Involved | Reference |

|---|---|---|---|

| LPS-stimulated RAW 264.7 macrophages | Inhibition of pro-inflammatory mediators | Nitric Oxide (NO), TNF-α, IL-6 | tcsedsystem.edubiomolther.orgjpionline.org |

| In vitro inflammation models | Inhibition of key signaling pathways | NF-κB, MAPK | researchgate.netmdpi.com |

Antiproliferative Mechanisms in Cellular Assays

The antiproliferative activity of this compound and its analogs has been evaluated in various cancer cell lines. A study on the root extract of Sophora pachycarpa, from which this compound can be isolated, showed significant cytotoxic activity against DU145 (prostate cancer) and MCF-7 (breast cancer) cell lines. biocrick.com Further purification identified a compound with IC50 values of 2.44 µg/mL on DU145 and 5.44 µg/mL on MCF-7 cells. biocrick.com Another related compound, alopecurone J, displayed cytotoxic effects against HeLa, HCT116, A2780, and A549 cancer cell lines, with IC50 values ranging from 9.97 to 30.91 μM. brieflands.comnih.govmdpi.com

The mechanisms underlying these antiproliferative effects are multifaceted. For some related alkaloids, such as those derived from matrine, the mechanism involves inducing apoptosis (programmed cell death) and cell-cycle arrest. researchgate.net This is often associated with the loss of mitochondrial membrane potential, an increase in intracellular reactive oxygen species (ROS), and modulation of apoptosis-related proteins like Bax, Bcl-2, and caspases. researchgate.net While the precise apoptotic pathway triggered by this compound is yet to be fully elucidated, the activity of related compounds suggests a potential role in activating intrinsic or extrinsic apoptotic cascades.

Table 3: Antiproliferative Activity in Cellular Assays

| Cell Line | Compound/Extract | IC50 Value | Reference |

|---|---|---|---|

| DU145 (Prostate Cancer) | Purified compound from S. pachycarpa root | 2.44 µg/mL | biocrick.com |

| MCF-7 (Breast Cancer) | Purified compound from S. pachycarpa root | 5.44 µg/mL | biocrick.com |

| HeLa, HCT116, A2780, A549 | Alopecurone J | 9.97 - 30.91 μM | brieflands.comnih.govmdpi.com |

Antimicrobial Modalities and Resistance Reversal Strategies

This compound has shown significant antimicrobial properties, particularly against drug-resistant bacteria. It has been found to uniformly inhibit the growth of 21 strains of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 3.13 to 6.25 µg/mL. biocrick.comnih.govnih.govoup.com This potent activity highlights its potential as a lead compound for developing new antibacterial agents to combat antibiotic resistance. acs.org Other flavonostilbenes isolated from Sophora alopecuroides also exhibit significant antibacterial and anti-biofilm formation activities against Staphylococcus epidermidis. nih.gov

In addition to its direct antimicrobial effects, this compound has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. Flavonostilbenes, including this compound, have been identified as potent inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1). biocrick.com Inhibition of MRP1 can restore the efficacy of conventional chemotherapy drugs. Studies have shown that this compound can dramatically increase the accumulation of doxorubicin in MRP1-transfected cells and significantly decrease the IC50 value of doxorubicin. biocrick.com Furthermore, it has been observed to markedly decrease the mRNA level of MRP1, suggesting a role in regulating the expression of this resistance-conferring protein. biocrick.com This dual action of direct antimicrobial activity and resistance reversal underscores the therapeutic potential of this compound.

Table 4: Antimicrobial and Resistance Reversal Activities

| Target | Activity | Concentration/Effect | Reference |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Growth inhibition | MIC: 3.13-6.25 µg/mL | biocrick.comnih.govnih.govoup.com |

| Staphylococcus epidermidis | Antibacterial and anti-biofilm formation | MIC: 3.1 - 12.5 μg/mL | nih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | Inhibition | Increased doxorubicin accumulation; 12-fold decrease in doxorubicin IC50 at 20 µM | biocrick.com |

Structure Activity Relationship Sar Studies of Alopecurone a and Analogues

Methodological Frameworks for SAR Elucidation (e.g., QSAR, 2D-QSAR, 3D-QSAR)

The elucidation of SAR is increasingly reliant on computational methods that can predict the biological activity of compounds based on their chemical structure. ijapbjournal.com These methodologies, while not yet specifically applied in published studies for Alopecurone A, provide a robust framework for future research.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijapbjournal.comnih.gov QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their observed activities.

2D-QSAR: This approach utilizes two-dimensional descriptors such as molecular weight, lipophilicity (logP), and topological indices to build a predictive model. For this compound and its analogues, 2D-QSAR could be employed to identify key fragments and properties that contribute to their activities, such as antibacterial or MDR-reversing effects.

3D-QSAR: Going a step further, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional properties of molecules. These methods align a series of active compounds and calculate their steric and electrostatic fields. A 3D-QSAR model for this compound analogues could provide a more detailed understanding of the spatial requirements for optimal interaction with their biological targets.

The development of reliable QSAR models necessitates a sufficiently large and diverse dataset of compounds with well-defined biological activities. nih.gov The synthesis of additional this compound analogues would be a critical step in generating the data required for robust QSAR modeling. nih.govacs.org

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are essential for its interaction with a specific biological target. nih.govupol.cz Based on the structures of this compound and its active analogues, several key pharmacophoric features can be identified.

The core structure of this compound, a flavonostilbene, is a hybrid of a flavanone (B1672756) and a stilbene (B7821643). This complex scaffold itself is a primary determinant of its biological activity. Specific structural motifs crucial for activity likely include:

The Flavonoid Moiety: The flavanone part of the molecule, with its specific hydroxylation pattern, is crucial.

The Prenyl Group: The presence and position of the prenyl or lavandulyl side chain on the flavonoid A-ring are known to be critical for the biological activity of many prenylated flavonoids. mdpi.com In the case of this compound, the lavandulyl group at the C-8 position of the flavanone A-ring appears to be essential for its cytotoxic and MDR-reversing activities. researchgate.net

Hydroxyl Groups: The number and position of hydroxyl groups on both the flavonoid and stilbene moieties are expected to play a significant role in target binding through hydrogen bonding.

The table below outlines the key structural motifs present in this compound.

| Structural Motif | Description | Potential Role in Activity |

| Flavonostilbene Core | Hybrid structure of a flavanone and a stilbene. | Provides the fundamental scaffold for interaction with biological targets. |

| Lavandulyl Group | A 10-carbon branched chain attached to the A-ring. | Enhances lipophilicity and may be crucial for membrane interactions and specific binding. |

| Hydroxylation Pattern | Multiple hydroxyl groups on the aromatic rings. | Act as hydrogen bond donors and acceptors, critical for target recognition and binding affinity. |

| Dihydrobenzofuran Ring | A key structural feature formed by the fusion of the flavanone and stilbene moieties. | Contributes to the rigid three-dimensional shape of the molecule. |

Impact of Structural Modifications on Biological Potency and Selectivity

While a systematic study of structural modifications of this compound is not yet available, comparing its activity with that of its naturally occurring analogues provides valuable insights into the impact of structural changes.

A study on the reversal of multidrug resistance (MDR) associated protein 1 (MRP1) showed that this compound, B, and D are potent inhibitors. figshare.com this compound was found to be the most potent among the three in enhancing the cytotoxicity of doxorubicin (B1662922) in MRP1-overexpressing cells. figshare.combiocrick.com

The primary structural difference between these compounds lies in the nature and position of the isoprenoid substituent on the A-ring of the flavanone moiety. The superior activity of this compound in this assay suggests that the lavandulyl group at C-8 is more favorable for MRP1 inhibition than the prenyl group in Alopecurone B.

In terms of antibacterial activity, this compound, along with the closely related Alopecurone C, has demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) in the range of 3.13-6.25 µg/mL. biocrick.com This indicates that the core flavonostilbene structure is a potent antibacterial scaffold.

The table below summarizes the biological activities of this compound and some of its analogues.

| Compound | Key Structural Difference from this compound | MRP1 Inhibition (Fold increase in Doxorubicin cytotoxicity) figshare.combiocrick.com | Antibacterial Activity (MRSA MIC, µg/mL) biocrick.com |

| This compound | - | 12 | 3.13 - 6.25 |

| Alopecurone B | Prenyl group instead of lavandulyl group. | 5 | Not Reported |

| Alopecurone C | Different stereochemistry and hydroxylation pattern. | Not Reported | 3.13 - 6.25 |

| Alopecurone D | Different cyclization of the stilbene moiety. | 8 | Not Reported |

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. ijpsr.comdrugdesign.org this compound is a chiral molecule with multiple stereocenters, and its specific spatial arrangement is likely crucial for its interaction with biological targets.

Stereochemical Influences: The absolute configuration of the stereocenters in the dihydrobenzofuran and flavanone ring systems is expected to have a profound impact on biological activity. Different stereoisomers will present their functional groups in different spatial orientations, leading to variations in binding affinity and efficacy at a chiral receptor or enzyme active site. While specific studies comparing the activity of different stereoisomers of this compound have not been reported, the stereocontrolled synthesis of Alopecurone C analogues has been a major focus, underscoring the perceived importance of stereochemistry for the biological properties of this compound class. nih.govacs.org The development of synthetic routes that allow for the selective preparation of different stereoisomers will be essential for a thorough investigation of the stereochemical requirements for the activity of this compound.

Analytical Methodologies for Quantitative and Qualitative Research on Alopecurone a

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, HSCCC)

Chromatographic techniques are fundamental for the separation of Alopecurone A from complex mixtures, such as plant extracts, and for assessing the purity of the isolated compound. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two powerful methods employed in this context.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary tool for the fractionation and purification of this compound from the roots of plants like Sophora pachycarpa. researchgate.netnih.gov In a typical application, a crude or partially purified plant extract is subjected to RP-HPLC, often using a C18 column. The separation process allows for the isolation of fractions containing this compound. researchgate.net Bioactivity-guided fractionation, where fractions are tested for a specific biological effect (such as cytotoxicity), is frequently used to target the isolation of active compounds like this compound. nih.govbiocrick.com The purity of the final isolated compound is also confirmed using HPLC, where a single, sharp peak indicates a high degree of purity.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample and ensuring high recovery. This makes it particularly suitable for the preparative isolation of natural products. A novel HSCCC strategy, combining an online storage recycling elution technique, has been successfully developed for the rapid, one-step separation and purification of this compound from the crude extract of Sophora alopecuroides. nih.govresearchgate.net This method allowed for the isolation of 35.0 mg of this compound from a 200 mg extract, with a purity exceeding 95.0%. biocrick.comnih.govresearchgate.net

| Parameter | Description |

|---|---|

| Technique | High-Speed Counter-Current Chromatography (HSCCC) with online storage recycling elution |

| Source Material | Crude extract of Sophora alopecuroides |

| Solvent System | n-hexane/ethyl acetate (B1210297)/methanol (B129727)/water (9:6:6:8, v/v/v/v) |

| Result | Simultaneous isolation of six constituents, including this compound |

| Purity Achieved | > 95.0% |

Spectrophotometric and Spectrometric Techniques in Research

Once isolated, the definitive identification and structural elucidation of this compound rely on a combination of spectrometric and spectroscopic methods. These techniques provide detailed information about the molecule's mass, atomic connectivity, and three-dimensional structure.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool used in the initial stages of analysis. researchgate.netnih.govresearchgate.net It provides the molecular weight of the compound, offering the first piece of evidence for its identification. The exact mass of this compound has been determined to be 650.25158279 Da. nih.gov This high-resolution mass data is critical for confirming the elemental composition (C39H38O9).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for elucidating the complex structure of this compound. A full suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity between different parts of the molecule. tandfonline.com

1D NMR (¹H and ¹³C): ¹H NMR spectra reveal the presence of characteristic signals for the flavonoid and stilbene (B7821643) moieties within this compound, including aromatic protons and methine protons. tandfonline.com The ¹³C NMR spectrum confirms the carbon skeleton, including signals for carbonyl carbons, and sp² and sp³ hybridized carbons. tandfonline.comtandfonline.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the final structure. tandfonline.com

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting the different structural fragments, such as the flavanone (B1672756) and stilbene units. tandfonline.comnii.ac.jp

The combined interpretation of these spectral data allowed for the unambiguous structural assignment of this compound as a flavonostilbene, a unique structure formed by the condensation of a flavanone and a hydroxystilbene. nii.ac.jpresearchgate.net

| Technique | Information Provided | Reference |

|---|---|---|

| LC-MS | Provides molecular weight and confirms elemental formula. | researchgate.netnih.govresearchgate.net |

| ¹H NMR | Identifies types and number of protons, and their immediate environment. | tandfonline.com |

| ¹³C NMR | Determines the carbon framework of the molecule. | tandfonline.com |

| 2D NMR (COSY, HSQC, HMBC) | Establishes atomic connectivity and confirms the overall structure by showing proton-proton and proton-carbon correlations. | tandfonline.comnii.ac.jp |

Development of High-Throughput Screening Assays for this compound Activity

High-Throughput Screening (HTS) is a drug discovery process involving the automated testing of large numbers of compounds for activity against a specific biological target. bmglabtech.com While specific reports detailing the development of HTS assays tailored for this compound are not prevalent, this methodology is the primary means by which its biological activities, such as tyrosinase inhibition and modulation of multidrug resistance proteins, were likely discovered. biocrick.comgoogle.com

An HTS campaign to identify modulators of a particular target involves several key steps: bmglabtech.comassay.works

Assay Development and Miniaturization: A biochemical or cell-based assay is designed to be robust, reproducible, and suitable for automation in a miniaturized format (e.g., 384- or 1536-well plates). bmglabtech.comevotec.com For example, to find inhibitors of tyrosinase, an assay measuring the enzymatic conversion of a substrate like L-DOPA to a colored product would be optimized.

Automation and Screening: Robotic systems are used to handle liquids, dispense compounds from a library, and add reagents, enabling the rapid testing of thousands to millions of compounds. evotec.com

Data Acquisition and Analysis: Automated plate readers measure the assay signal (e.g., fluorescence, absorbance), and specialized software is used to process the large volume of data, identifying "hits" that show significant activity compared to controls. assay.works

This compound's identification as an inhibitor of Multidrug Resistance-Associated Protein 1 (MRP1) likely resulted from an HTS assay where cells overexpressing MRP1 were treated with a compound library, and the accumulation of a fluorescent MRP1 substrate was measured. biocrick.com Compounds that increased intracellular fluorescence, like this compound, would be identified as hits for further investigation.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Target Identification & Assay Development | A biological target is chosen, and a suitable assay is developed. | Assay must be robust, reproducible, and relevant to the disease. |

| 2. Library Screening | A large, diverse library of compounds is tested using the automated assay. | Automation, miniaturization, and quality control are critical. |

| 3. Hit Identification | Data is analyzed to identify compounds showing desired activity. | Statistical methods are used to define a "hit" threshold. |

| 4. Hit Confirmation & Validation | Initial hits are re-tested and evaluated in secondary assays to confirm activity and rule out artifacts. | Confirms that the activity is real and target-specific. |

Bioanalytical Method Development for In Vitro and In Vivo Research Sample Analysis

To understand the therapeutic potential of this compound, it is essential to study its behavior in biological systems. This requires the development and validation of bioanalytical methods capable of accurately quantifying the compound in various biological matrices, such as plasma, urine, or cell culture media. raps.orgbioanalysis-zone.com While specific, validated bioanalytical methods for this compound have not been widely published, the process would follow established industry guidelines from bodies like the FDA and ICH. bioanalysis-zone.comich.orgfda.gov

The development of such a method is a prerequisite for conducting crucial preclinical studies, including:

In Vitro Studies: Measuring the concentration of this compound in cell-based assays is necessary to correlate the applied concentration with the observed biological effect (e.g., cytotoxicity against cancer cell lines like MCF-7 and DU145). researchgate.netnih.gov

In Vivo Studies: Pharmacokinetic (PK) studies in animal models rely on validated bioanalytical methods to measure the absorption, distribution, metabolism, and excretion (ADME) of this compound over time. raps.org

The development and validation of a bioanalytical method, typically using LC-MS/MS for its high sensitivity and selectivity, involves several key parameters: ich.orgfda.gov

| Parameter | Purpose |

|---|---|

| Selectivity and Specificity | Ensures the method can differentiate the analyte from other components in the biological matrix (e.g., metabolites, endogenous substances). |

| Accuracy | Measures the closeness of the determined concentration to the true concentration. |

| Precision | Assesses the degree of scatter or variability in results from repeated measurements of the same sample. |

| Calibration Curve | Demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. |

| Recovery | Measures the efficiency of the extraction process used to isolate the analyte from the biological matrix. |

| Stability | Evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, long-term storage). |

The successful development of a fully validated bioanalytical method is a critical step in advancing this compound from a laboratory curiosity to a potential therapeutic agent.

Future Research Directions and Translational Perspectives

Unresolved Research Questions and Knowledge Gaps in Alopecurone A Biology

Despite its identification and initial characterization, significant gaps persist in our understanding of this compound's biological functions. Early studies have shown that it possesses antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and can inhibit the enzyme tyrosinase. nih.govgoogle.com However, the depth of this knowledge is limited, presenting several key questions for future research.

Mechanism of Action: The precise molecular mechanisms by which this compound exerts its antibacterial and tyrosinase-inhibiting effects are unknown. caplytahcp.com Future studies should aim to identify its specific molecular targets within bacterial cells and the kinetic parameters of its interaction with tyrosinase. For its antibacterial properties, it is crucial to determine if the compound acts on the cell membrane, inhibits essential enzymes, or disrupts other vital cellular processes. Collaborative studies on the related compound, Alopecurone C, have hinted at a potentially interesting and novel mechanism of antimicrobial action that warrants further investigation. escholarship.org

Spectrum of Biological Activity: The full range of this compound's biological activities has not been explored. Research on related prenylated flavonoids from the Sophora genus has revealed a wide array of effects, including cytotoxic, anti-inflammatory, and estrogenic activities. nih.gov For example, Alopecurone J has demonstrated potent histone deacetylase (HDAC) inhibitory and cytotoxic effects against several cancer cell lines. nih.gov It is therefore critical to screen this compound against a broader panel of biological targets, including various cancer cell lines, inflammatory pathways, and other enzymes relevant to human disease.

Structure-Activity Relationships (SAR): The contribution of different structural motifs of this compound—such as the flavanone (B1672756) core, the stilbene (B7821643) moiety, and the prenyl group—to its biological activity is not understood. The prenyl group is often associated with enhanced bioactivity due to increased lipophilicity and membrane affinity. nih.gov Systematic studies are needed to clarify the SAR for its known and newly discovered activities.

Biosynthesis and Ecological Role: The biosynthetic pathway of flavonostilbenes like the alopecurones is thought to involve a convergent pathway merging products from the shikimic acid pathway, namely naringenin (B18129) and resveratrol (B1683913). nih.gov However, the specific enzymes and regulatory networks controlling this compound's synthesis in Sophora alopecuroides are yet to be identified. Understanding its natural role, whether in defense against pathogens or other ecological functions, would provide valuable context for its pharmacological properties.

Potential for Novel this compound Derivatives and Analogues in Chemical Biology

The development of novel derivatives and analogues of this compound is a promising avenue for both elucidating its biological function and creating new therapeutic leads. slu.edu Chemical synthesis provides the tools to systematically modify the natural product's scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Recent synthetic progress toward related compounds like Alopecurone C, F, and L has demonstrated the feasibility of constructing the complex tricyclic core. digitellinc.comresearchgate.net These synthetic strategies, particularly those involving C-H insertion reactions, can be adapted to produce this compound and its derivatives. digitellinc.com Future synthetic efforts could focus on:

Systematic Modification: Key sites for modification include the hydroxyl groups, the prenyl substituent on the A-ring, and the stilbene-derived portion of the molecule. For instance, creating a library of analogues with different alkyl or acyl groups at the hydroxyl positions could probe their importance for target binding.

Analogue Synthesis for SAR Studies: Synthesizing analogues that lack specific features, such as the prenyl group or the B-ring of the flavanone, would help to definitively establish the structure-activity relationships. nih.gov

Development of Chemical Probes: Introducing reporter tags, such as fluorophores or biotin, into the this compound structure could generate powerful chemical probes. These probes would be invaluable for identifying cellular targets through techniques like affinity chromatography and fluorescence microscopy, thereby helping to unravel its mechanism of action. institut-curie.org

Improving "Drug-Like" Properties: While natural products can have potent bioactivity, they may not possess optimal pharmacological properties. escholarship.org The synthesis of derivatives offers a strategy to improve characteristics like solubility and metabolic stability, which is a common approach in medicinal chemistry. nih.govmdpi.com

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) in Future Research

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. taylorfrancis.com These high-throughput approaches can provide comprehensive data on the global changes occurring within a biological system in response to treatment with the compound.

Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze the complete set of RNA transcripts in a cell or organism treated with this compound. nih.gov This approach can reveal which genes and signaling pathways are activated or repressed by the compound. nih.gov For example, a transcriptomic analysis of MRSA treated with this compound could identify the specific stress response pathways that are induced, providing clues to its antibacterial mechanism. researchgate.net Similarly, studying the transcriptomic profile of human cancer cells could uncover novel anti-cancer pathways affected by the compound.

Metabolomics: Metabolomic profiling provides a snapshot of the complete set of small-molecule metabolites within a biological system. metwarebio.com By comparing the metabolomes of treated versus untreated cells, researchers can identify metabolic pathways that are perturbed by this compound. mdpi.commetwarebio.com This is particularly relevant for a flavonoid, as these compounds are known to interact with various metabolic processes. bohrium.com Integrated analysis of both transcriptomic and metabolomic data can provide a powerful, multi-layered view of the compound's biological impact, linking gene expression changes to functional metabolic outcomes. taylorfrancis.com

Advanced Methodological Development for this compound Investigations

Progress in understanding this compound will also be driven by the application and development of advanced research methodologies. nih.gov

Advanced Synthesis and Catalysis: The total synthesis of complex natural products is a significant challenge. The development of novel synthetic reactions, such as the highly enantioselective C-H insertion reactions used in the synthesis of related alopecurones, will be crucial. digitellinc.comescholarship.org These methods not only enable access to the natural product but also to a wide range of rationally designed analogues.

High-Throughput Screening (HTS): To explore the full biological potential of this compound and its future derivatives, HTS technologies can be employed. mdpi.com These automated systems allow for the rapid screening of compounds against large panels of biological targets, accelerating the discovery of new activities.

Advanced Separation and Structural Elucidation: The isolation and identification of natural products from complex mixtures rely on sophisticated analytical techniques. pharmiweb.comchimia.ch The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (MS) and microflow Nuclear Magnetic Resonance (NMR) spectroscopy allows for the rapid profiling, isolation, and structural determination of compounds from minute quantities of material. researchgate.net

Computational and In Silico Methods: Computational chemistry and molecular modeling can play a significant role in future research. acs.org Docking simulations can predict potential binding modes of this compound to known protein targets, helping to prioritize experimental validation. Furthermore, computational analysis of NMR data can assist in confirming the complex stereochemistry of synthetic intermediates and final products, as was demonstrated in the synthesis of the Alopecurone C core. nih.gov

Q & A

Q. What are the standard methodologies for isolating Alopecurone A from plant sources, and how can yield variability be addressed?

this compound is typically isolated using ethanol-based extraction (e.g., 80% ethanol) followed by sequential chromatographic techniques. For example, Sophora pachycarpa root extracts undergo RP-HPLC fractionation after methanol-dichloromethane extraction . Yield variability may arise due to differences in plant species, extraction protocols, or seasonal variations. To mitigate this, researchers should standardize protocols using validated reference materials and report detailed extraction conditions (e.g., solvent ratios, temperature) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure?

Structural elucidation requires a combination of NMR (¹H and ¹³C) and LC-MS analyses. For instance, ¹H-NMR data for this compound reveal distinct aromatic proton signals at δ 6.2–7.8 ppm, while ¹³C-NMR confirms its flavonostilbene backbone with 39 carbons . LC-MS further validates molecular weight (m/z 650.7) and purity . Researchers should cross-reference spectral data with existing literature and use high-resolution instruments to minimize misidentification .

Q. What in vitro models are validated for assessing this compound’s cytotoxic activity?

Common models include prostate (DU145) and breast (MCF-7) cancer cell lines. This compound demonstrated IC₅₀ values of 2.44 µg/mL (DU145) and 5.44 µg/mL (MCF-7) in cytotoxicity assays . Researchers should adhere to standardized protocols (e.g., MTT assay, 48–72 hr exposure) and include positive controls (e.g., doxorubicin) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) of this compound derivatives?

SAR studies require systematic modifications to this compound’s functional groups (e.g., hydroxylation, methylation) followed by cytotoxicity screening. For example, comparing IC₅₀ values of derivatives like alopecurone C (methylated variant) against parent compounds can identify key pharmacophores . Computational tools (e.g., molecular docking) may predict binding affinities to targets like topoisomerases, but experimental validation through enzyme inhibition assays is essential .

Q. What strategies resolve discrepancies in reported IC₅₀ values for this compound across studies?

Variability in IC₅₀ values (e.g., 2.44–39.88 µg/mL) may stem from differences in cell culture conditions, assay duration, or compound purity . To address this:

Q. How can computational and experimental data be integrated to identify this compound’s molecular targets?

Transcriptomics or proteomics profiling of treated cells can highlight differentially expressed genes/proteins. For example, this compound’s flavonostilbene structure suggests potential interactions with kinases or DNA repair enzymes. Pairing RNA-seq data with molecular dynamics simulations can prioritize targets for validation via siRNA knockdown or competitive binding assays .

Methodological Best Practices

Q. What quality controls are essential for ensuring reproducibility in this compound pharmacological studies?

Q. How should researchers document isolation and characterization protocols for peer review?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail chromatographic conditions (column type, gradient elution).

- Provide NMR chemical shifts and coupling constants in tabular format.

- Deposit raw spectral data in public repositories (e.g., Zenodo) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.